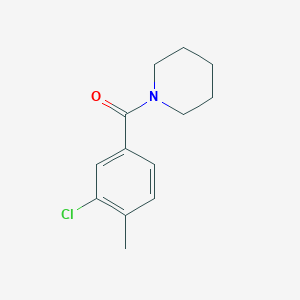

1-(3-Chloro-4-methylbenzoyl)piperidine

説明

1-(3-Chloro-4-methylbenzoyl)piperidine is a synthetic piperidine derivative characterized by a benzoyl group substituted at the 3-chloro-4-methyl position on the aromatic ring. The chloro and methyl substituents likely influence its electronic properties, lipophilicity, and binding interactions with biological targets .

特性

分子式 |

C13H16ClNO |

|---|---|

分子量 |

237.72 g/mol |

IUPAC名 |

(3-chloro-4-methylphenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C13H16ClNO/c1-10-5-6-11(9-12(10)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

InChIキー |

CSHLGGLIKIPODZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)Cl |

正規SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of piperidine derivatives is highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

*SAR: Structure-Activity Relationship inferred from analogues.

Key Observations:

- Substituent Position : The 3-chloro-4-methyl substitution in the target compound may enhance lipophilicity and steric interactions compared to simpler phenyl or alkyl chains (e.g., PCP or 1-(3-phenylbutyl)piperidine) .

- Aromatic vs. Aliphatic Substituents : Unlike PCP’s cyclohexyl-phenyl group, the benzoyl moiety in the target compound may confer distinct pharmacokinetic properties, such as improved metabolic stability .

Pharmacological and Binding Properties

Analgesic and Receptor Interactions:

- PCP and Ketamine Analogues : Phencyclidine derivatives exhibit NMDA receptor antagonism and analgesic effects. However, the benzoyl group in 1-(3-Chloro-4-methylbenzoyl)piperidine may shift activity toward other targets, such as AMPA receptors, as seen in 1-BCP derivatives .

- S1R Ligands : Compounds like 1-(3-phenylbutyl)piperidine bind to sigma-1 receptors (S1R) with RMSD values >2.5 Å, indicating flexibility in hydrophobic cavity binding. The target compound’s benzoyl group may occupy similar cavities but with altered orientation due to steric effects .

- Enzyme Inhibition : Tertiary amine piperidines (e.g., 1-(2-chloroethyl)piperidine) show enhanced PARP inhibition compared to secondary amines. The chloro and methyl groups in the target compound could similarly modulate enzyme interactions .

Table 2: Binding and Activity Metrics

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-4-methylbenzoyl)piperidine, and what are their key reaction conditions?

The synthesis typically involves acylation of the piperidine ring with 3-chloro-4-methylbenzoyl chloride. A common method includes:

- Step 1 : Reacting piperidine with 3-chloro-4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product.

Key parameters affecting yield (70–85%) include temperature control to minimize side reactions and stoichiometric excess of the acyl chloride .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm the benzoyl-piperidine linkage. Key signals include the piperidine N–H (~δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- IR : Stretching frequencies for the carbonyl group (C=O, ~1650–1680 cm⁻¹) and C–Cl (~600–800 cm⁻¹) are diagnostic .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis?

- Solvent Selection : Replace dichloromethane with THF to enhance solubility of intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate acylation .

- Workflow : Employ design of experiments (DoE) to statistically optimize temperature, molar ratios, and reaction time. Contradictory yield data (e.g., 70% vs. 85%) may arise from trace moisture or inadequate stirring .

Q. What crystallographic challenges arise in resolving the structure of 1-(3-Chloro-4-methylbenzoyl)piperidine, and how can they be mitigated?

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Assay Conditions : Compare buffer pH, temperature, and cell lines used. For example, discrepancies in antimicrobial activity (e.g., MIC = 8 µM vs. 32 µM) may stem from bacterial strain differences .

- Compound Purity : Verify via HPLC and mass spectrometry; impurities <5% can skew results.

- Statistical Analysis : Apply ANOVA to evaluate significance across replicate experiments .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。